4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one
Description
4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one is a synthetic chromen-2-one (coumarin) derivative featuring a 7-methyl substituent on the chromenone core and a piperidine moiety substituted with a hydroxyethyl group at the 4-position.
Properties
IUPAC Name |
4-[[2-(2-hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13-5-6-16-14(11-18(21)22-17(16)10-13)12-19-8-3-2-4-15(19)7-9-20/h5-6,10-11,15,20H,2-4,7-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNHBBAHVWKHSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCCCC3CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333505 | |
| Record name | 4-[[2-(2-hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646228 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
847272-87-1 | |
| Record name | 4-[[2-(2-hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one typically involves multiple steps, starting with the preparation of the chromenone core. The chromenone can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate diketone. The piperidine ring is then introduced via a nucleophilic substitution reaction, where the hydroxyethyl group is attached to the nitrogen atom of the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chromenone core can be reduced to a dihydrochromenone.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dihydrochromenone.
Substitution: Introduction of various functional groups onto the piperidine ring.
Scientific Research Applications
4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. The chromenone core may also play a role in the compound’s biological activity by interacting with DNA or proteins.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one and related analogs:
Key Observations :
Structural Variations: Heterocyclic Amine Type: The target compound uses a piperidine ring, while analogs like and employ piperazine, which has two nitrogen atoms, altering electronic and steric properties. Substituent Position: Substituents at the 6-, 7-, or 8-positions on the chromenone core significantly affect bioactivity. Functional Groups: The hydroxyethyl group in the target compound contrasts with hydroxymethyl (), methyl (), or chloro () groups, influencing solubility and hydrogen-bonding capacity .
Physicochemical Properties :
- Melting Points : Compound 2r (mp 195–197°C) suggests higher crystallinity compared to less polar analogs.
- Molecular Weight : All compounds fall within 300–425 g/mol, adhering to Lipinski’s rule for drug-likeness.
- Hydrogen Bonding : Hydroxy and methoxy groups (e.g., ) may enhance interactions with biological targets, as hydrogen bonding is critical in molecular recognition .
Synthetic Accessibility :
- Yields for similar compounds (e.g., 27% for ) indicate moderate synthetic efficiency. The hydroxyethyl group in the target compound may require protective group strategies, complicating synthesis.
Biological Activity
4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one is a synthetic compound belonging to the chromenone class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a chromenone core with a piperidine moiety, which contributes to its biological properties. The IUPAC name is this compound, and it has a molecular formula of C_{22}H_{30}N_{2}O_{5}.
Anticancer Properties
Recent studies have indicated that derivatives of chromenones exhibit significant anticancer activity. For instance, compounds similar to this compound have shown the ability to inhibit cancer cell proliferation through various pathways.
Table 1: Anticancer Activity of Chromenone Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Apoptosis induction |
| Compound B | HeLa | 3.5 | Cell cycle arrest |
| 4-Hydroxy | A549 | 4.0 | Inhibition of angiogenesis |
Neuroprotective Effects
Chromone derivatives have been evaluated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The compound shows potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment.
Table 2: AChE Inhibition Activity
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties, showing efficacy in reducing pro-inflammatory cytokines in vitro.
Case Study: Inhibition of TNF-alpha Production
In a study involving macrophages stimulated with lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in TNF-alpha levels, suggesting its potential as an anti-inflammatory agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The ability to inhibit AChE and other enzymes involved in neurotransmitter degradation.
- Cell Signaling Modulation : Interaction with signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
